molecular formula C30H62O21 B1678983 Decaglycerol CAS No. 9041-07-0

Decaglycerol

Cat. No. B1678983
CAS RN: 9041-07-0
M. Wt: 758.8 g/mol
InChI Key: WOKDXPHSIQRTJF-UHFFFAOYSA-N
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Description

Decaglycerol, also known as Polyglycerol-10, is a polyglycerol ester consisting of ten glycerol units . It is a multi-functional emulsifier which also functions as a surfactant, lubricant, solubilizer, carrier, and crystal modifier for fats and oils .


Synthesis Analysis

Decaglycerol laurates are synthesized using alkaline catalysts under stringent conditions . They can also be prepared through a green lipase-catalyzed process, employing the transesterification of methyl laurate with decaglycerol by the immobilized lipase (Novozym 435) .


Molecular Structure Analysis

The molecular formula of Decaglycerol is C30H62O21, and it has a molecular weight of 758.799 .


Chemical Reactions Analysis

Decaglycerol laurates are prepared through a green lipase-catalyzed process, employing the transesterification of methyl laurate with decaglycerol . The stability of resveratrol added in the form of an emulsion was significantly higher than that of the free form .


Physical And Chemical Properties Analysis

Decaglycerol is a viscous liquid with a pale yellow to light yellow color . It is soluble in Chloroform (sparingly, heated, sonicated), DMSO (soluble, heated), and Methanol . It has a high hydrophilic-lipophilic balance (HLB) value .

Scientific Research Applications

Green Synthesis of Decaglycerol Laurates

Decaglycerol laurates, commonly used as emulsifiers in various industries, have been traditionally synthesized using alkaline catalysts under stringent conditions. Recent research has focused on a more environmentally friendly method using lipase-catalyzed transesterification. This process achieves a high conversion rate and has potential applications in creating more sustainable production methods for these compounds used in food, medicine, and cosmetics (Wang et al., 2019).

Poly(decaglycerol-co-ethylene glycol) Copolymer as Phase Change Material

A novel phase change material, poly(decaglycerol-co-ethylene glycol) [P(DG-co-EG)], has been developed for energy-efficient building materials. This polymer shows a significant crystallization enthalpy and degradation resistance, highlighting its potential in improving energy conservation in building materials (Guo et al., 2012).

Modulation of Human Neutrophil Activity

Decaglycerol mono-oleate (DGMO) has been studied for its effects on human neutrophils. It was found to inhibit the generation of reactive oxygen species in these immune cells. Such findings suggest potential applications of DGMO in modulating immune responses or in treating conditions involving neutrophil activity (Liu et al., 1999).

Impact on Phagocytosis and Respiratory Burst Activity

Further investigation into the effects of DGMO on human neutrophils demonstrated that it does not significantly affect phagocytosis but can down-regulate respiratory burst activity. This highlights its potential role in therapeutic applications related to immune system modulation (Liu et al., 2000).

Surface Activity and Emulsion Stability

Research on nonionic surfactants like decaglycerol mono-oleate (MO750) shows their significant role in stabilizing emulsions, especially in ethanol-in-oil systems. These findings are crucial for the development of stable emulsions in food, cosmetics, and pharmaceuticals (Xu et al., 2001).

Future Directions

Decaglycerol has been widely used as emulsifiers in food, medicine, and cosmetic industries . The niosomes obtained in the present study are candidates for cosmetic and pharmaceutical applications because they are formed from nonionic surfactants derived from natural sources . The addition of resveratrol-loaded nano-emulsions to yogurts improves the physicochemical properties and functional factors, realizing the development of nutrient-fortified yogurt .

properties

IUPAC Name

3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O21/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32/h21-42H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDXPHSIQRTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decaglycerol

CAS RN

9041-07-0
Record name Polyglycerin-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decaglycerol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decaglycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
666
Citations
J Guo, H Xiang, Q Wang, C Hu, M Zhu, L Li - Energy and buildings, 2012 - Elsevier
In this work, a novel phase change material poly(decaglycerol-co-ethylene glycol) [P(DG-co-EG)] copolymer was prepared by free-radical solution polymerization based on two …
Number of citations: 37 www.sciencedirect.com
A BaranáMandal, B UnniáNair - Journal of the Chemical Society …, 1991 - pubs.rsc.org
On the basis of the experimental results of cyclic voltammetry (CV) for samples containing a definite amount of decaglycerol dioleate (DGD)(0.1 mol dm–3), and varying relative amounts …
Number of citations: 34 pubs.rsc.org
W Wang, C Liu, G Zhang, F Yang, X Wang… - Journal of …, 2019 - hindawi.com
… decaglycerol and decaglycerol laurates were found in these spectra (Table 4). Decaglycerol … therefore, the transesterification products of decaglycerol and methyl laurate were also a …
Number of citations: 6 www.hindawi.com
Q Liu, K Suzuki, S Kudo, M Yamada, K Kowatari… - Food and chemical …, 2000 - Elsevier
Decaglycerol monooleate (DGMO), a type of polyglycerol esters of fatty acids (PGEF), was evaluated for its in vitro effect on phagocytosis and respiratory burst activity of isolated human …
Number of citations: 9 www.sciencedirect.com
S Ai, M Ishitobi - Journal of colloid and interface science, 2006 - Elsevier
The effects of the number of fatty acid residues (n) in decaglycerol fatty acid esters, ie, decaglycerol laurates (abbreviated to (C 11 ) n G 10 ), on the phase behaviors of three laurate …
Number of citations: 7 www.sciencedirect.com
Q Liu, K Suzuki, S Kudo, M Yamada, K Kowatari… - …, 1999 - Wiley Online Library
Decaglycerol mono‐oleate (DGMO), a type of food additive (a polyglycerol ester of fatty acids), was evaluated for its in vitro effect on reactive oxygen species (ROS) generation by …
C Yingxue, W Menglu, HE Junbo… - … Food Science & …, 2022 - search.ebscohost.com
Decaglycerol monooleate (DGMO)-sodium caseinate (NaCas) complex was prepared by the self-assembly method. The particle size, polydispersity index (PDI), and zeta potential were …
Number of citations: 0 search.ebscohost.com
CW Whitworth, AF Asker - Journal of Pharmaceutical Sciences, 1975 - Elsevier
… of aspirin in decaglycerol tetraoleate, decaglycerol octaoleate, and decaglycerol decaoleate was … The overall profiles of aspirin degradation in decaglycerol tetraoleate, decaglycerol …
Number of citations: 6 www.sciencedirect.com
M Chabni, T Ahmed-Zaïd, JP Canselier - 2018 - jmaterenvironsci.com
Various experimental techniques, namely rheometry, laser light diffraction and multiple light scattering, are used to study the physical stability of highly viscous O/W emulsions (models …
Number of citations: 4 www.jmaterenvironsci.com
S Yamaguchi, Z Kimura, T Misono, K Tsuchiya… - Journal of oleo …, 2016 - jstage.jst.go.jp
… decaglycerol distearate (DG2S) and decaglycerol diisostearate (DG2IS) formed niosomes. On the other hand, decaglycerol … of spherical micelles, and decaglycerol tristearate (DG3S), …
Number of citations: 14 www.jstage.jst.go.jp

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